molecular formula C20H20N6 B1426452 6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile CAS No. 1309141-29-4

6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile

Cat. No.: B1426452
CAS No.: 1309141-29-4
M. Wt: 344.4 g/mol
InChI Key: VTBGPUZQRSBTJQ-UHFFFAOYSA-N
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Description

6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile is a compound belonging to the triazolodiazepine class, which merges structural features of diazepines and triazoles. It possesses unique chemical properties that make it valuable in various scientific domains.

Properties

IUPAC Name

6-[3-(2-phenylethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c21-15-17-7-4-8-18(22-17)25-12-11-20-24-23-19(26(20)14-13-25)10-9-16-5-2-1-3-6-16/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBGPUZQRSBTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN2C1=NN=C2CCC3=CC=CC=C3)C4=CC=CC(=N4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes for 6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile typically involve multistep processes, combining diazepine and triazole ring-forming reactions. Common starting materials include 3-phenethylamine, picolinonitrile, and a series of intermediates for triazole formation. Industrial production methods leverage advanced organic synthesis techniques to optimize yield and purity, often involving catalysis under controlled temperatures and pressures.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The precise mechanism of action can vary based on its application. Generally, it interacts with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its effects in a biological context could involve binding to neurotransmitter receptors, altering their activity.

Comparison with Similar Compounds

Biological Activity

6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure features a triazole ring fused with a diazepine moiety and a picolinonitrile group. Its molecular formula is C20H22N6C_{20}H_{22}N_6, with a molecular weight of approximately 344.413 g/mol. The unique arrangement of these functional groups contributes to its biological activity.

Pharmacological Properties

Recent studies have highlighted various pharmacological properties of this compound:

  • Anticancer Activity :
    • The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant activity against human promyelocytic leukemia (HL-60) cells, indicating its potential as an anticancer agent .
    • A study reported that the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupts cellular homeostasis and triggers cell death pathways .
  • Neuropharmacological Effects :
    • Investigations into the neuropharmacological properties revealed that this compound may exhibit anxiolytic and sedative effects. Its interaction with GABAergic systems suggests potential applications in treating anxiety disorders .
    • Animal models have shown that the compound can enhance cognitive functions and memory retention, further supporting its neuroprotective properties.
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. This aspect opens avenues for its use in treating infections caused by resistant bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound's structure allows it to interact with various receptors in the central nervous system and other tissues. Its binding affinity to GABA receptors is particularly notable for its anxiolytic effects.
  • Induction of Apoptosis : The generation of ROS leads to oxidative stress within cancer cells, promoting apoptotic pathways that result in cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyObjectiveFindings
Study 1Evaluate anticancer effectsSignificant cytotoxicity against HL-60 cells; induction of apoptosis through ROS generation
Study 2Assess neuropharmacological effectsAnxiolytic effects observed in animal models; improved cognitive function
Study 3Test antimicrobial propertiesEffective against multiple bacterial strains; potential for treating resistant infections

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile

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